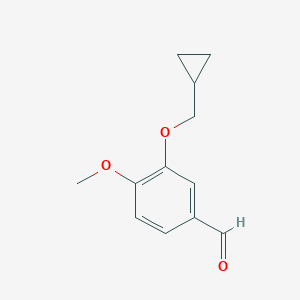

3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde

Description

BenchChem offers high-quality 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(cyclopropylmethoxy)-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-14-11-5-4-10(7-13)6-12(11)15-8-9-2-3-9/h4-7,9H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDGKQILTBTXSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623812 | |

| Record name | 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153200-64-7 | |

| Record name | 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde

This technical guide provides a comprehensive overview of a primary synthesis pathway for 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutically active molecules. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Core Synthesis Pathway: Williamson Ether Synthesis

The most common and efficient method for the preparation of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde is the Williamson ether synthesis.[1][2][3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the hydroxyl group of isovanillin (3-hydroxy-4-methoxybenzaldehyde) is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile, attacking an electrophilic cyclopropylmethyl halide. This results in the formation of the desired ether linkage.

The reaction proceeds via an SN2 mechanism, where the alkoxide performs a backside attack on the carbon atom bearing the leaving group (halide).[1][2] For this reason, primary alkyl halides, such as (bromomethyl)cyclopropane, are excellent substrates for this reaction, leading to higher yields and minimizing competing elimination reactions.[1][3]

Starting Materials:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde): A readily available phenolic aldehyde.[5][6]

-

(Bromomethyl)cyclopropane or (Chloromethyl)cyclopropane: The electrophilic partner that provides the cyclopropylmethoxy group.

-

Base: A strong base is required to deprotonate the phenolic hydroxyl group of isovanillin. Common choices include sodium hydride (NaH) or potassium hydride (KH).[1][7]

-

Solvent: A polar aprotic solvent is typically used to facilitate the SN2 reaction. Suitable solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).[1][3][4]

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde based on the principles of the Williamson ether synthesis.

Materials:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

-

(Bromomethyl)cyclopropane

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, add a stir bar and a solution of isovanillin in anhydrous DMF.

-

Deprotonation: To the stirred solution, carefully add sodium hydride (60% dispersion in mineral oil) portion-wise at room temperature. The reaction mixture will be stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium alkoxide. This step is typically performed at room temperature for 30 minutes to an hour.

-

Etherification: To the resulting alkoxide solution, add (bromomethyl)cyclopropane dropwise via a dropping funnel.

-

Reaction Monitoring: The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of water. The product is then extracted with an organic solvent such as ethyl acetate. The organic layers are combined and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde.

Quantitative Data

While specific yield and purity data for the direct synthesis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde from isovanillin is not explicitly detailed in the provided search results, data from analogous reactions involving similar substrates provide a strong indication of the expected outcomes. For instance, the synthesis of 3-cyclopropylmethoxy-4-hydroxybenzaldehyde from 3-bromo-4-hydroxybenzaldehyde and cyclopropylmethanol using potassium hydride in DMF reported a high yield.[8]

| Product | Starting Materials | Reagents and Conditions | Yield | Purity (HPLC) | Reference |

| 3-Cyclopropylmethoxy-4-hydroxybenzaldehyde | 3-Bromo-4-hydroxybenzaldehyde, Cyclopropylmethanol | KH, DMF, 60 °C, 6 hours | 85% | 90.5% | [8] |

| 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde | 3-Cyclopropylmethoxy-4-hydroxybenzaldehyde, Sodium chlorodifluoroacetate | K2CO3, DMSO, 120 °C, 12 hours (subsequent step) | 85% | 93.6% | [8] |

Note: The data in the table is for the synthesis of a closely related intermediate, which suggests that high yields can be expected for the target synthesis under optimized conditions.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde via the Williamson ether synthesis.

Caption: Workflow for the synthesis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Page loading... [wap.guidechem.com]

- 6. Isovanillin - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]

3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde, a key intermediate in the development of pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Physical Properties

3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde is a substituted benzaldehyde derivative. Its core structure consists of a benzene ring functionalized with an aldehyde group, a methoxy group, and a cyclopropylmethoxy group.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde |

| CAS Number | 153200-64-7[1] |

| Molecular Formula | C₁₂H₁₄O₃[1] |

| Molecular Weight | 206.24 g/mol [1] |

| InChI Key | GRDGKQILTBTXSJ-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid[1] | Fluorochem |

| Boiling Point | 335 °C | ChemicalBook |

| Density | 1.156 g/mL | ChemicalBook |

| Flash Point | 148 °C | ChemicalBook |

| Storage Temperature | 2-8°C under inert gas | ChemicalBook |

Chemical Structure

The structure of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde is characterized by a 1,2,4-trisubstituted benzene ring. The aldehyde group at position 1 is a key feature for its reactivity, while the methoxy and cyclopropylmethoxy groups at positions 4 and 3 respectively, influence its electronic properties and steric hindrance.

Synthesis

3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde is a crucial intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor to the phosphodiesterase-4 (PDE4) inhibitor, Roflumilast. A common synthetic route involves the O-alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde).

Experimental Protocol: Synthesis from Isovanillin

While a specific, detailed protocol for the synthesis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde is not explicitly detailed as a standalone procedure in the available literature, a general method can be inferred from patent literature describing the synthesis of related compounds.[3][4] The following is a representative, generalized protocol based on these sources.

Materials:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

-

(Bromomethyl)cyclopropane

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of isovanillin in anhydrous DMF, add potassium carbonate.

-

Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Add (bromomethyl)cyclopropane dropwise to the reaction mixture.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde.

Spectroscopic Data (Predicted)

Experimental NMR data for 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde are not available in the searched literature. However, based on the known spectra of closely related compounds such as 4-methoxybenzaldehyde[5][6][7][8][9] and other substituted benzaldehydes, the following characteristic chemical shifts can be predicted.

Predicted ¹H NMR (CDCl₃):

-

Aldehyde proton (-CHO): ~9.8 ppm (singlet)

-

Aromatic protons: Three signals in the range of ~6.9-7.5 ppm.

-

Methoxy protons (-OCH₃): ~3.9 ppm (singlet)

-

Cyclopropylmethoxy protons (-OCH₂-cyclopropyl): A doublet around ~3.9 ppm for the methylene group and multiplets in the upfield region (~0.3-1.3 ppm) for the cyclopropyl ring protons.

Predicted ¹³C NMR (CDCl₃):

-

Aldehyde carbon (-CHO): ~191 ppm

-

Aromatic carbons: Signals in the range of ~110-155 ppm.

-

Methoxy carbon (-OCH₃): ~56 ppm

-

Cyclopropylmethoxy carbons (-OCH₂-cyclopropyl): A signal around ~75 ppm for the methylene carbon and signals in the upfield region (~3-11 ppm) for the cyclopropyl carbons.

Biological Significance and Applications

3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde is primarily utilized as a key building block in the synthesis of more complex molecules with significant biological activity. Its derivatives have been investigated for their therapeutic potential.

Role as a PDE4 Inhibitor Precursor

A notable application of this compound is in the synthesis of derivatives that act as selective inhibitors of phosphodiesterase 4 (PDE4).[10] PDE4 is an enzyme involved in the inflammatory cascade, and its inhibition is a therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. The cyclopropylmethoxy and methoxy moieties of the benzaldehyde core are important for the binding and activity of these inhibitors.

Diagrams

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde from isovanillin.

Caption: Generalized workflow for the synthesis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde.

Role as a Synthetic Intermediate

This diagram illustrates the logical relationship of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde as a key intermediate in the synthesis of a pharmacologically active PDE4 inhibitor.

Caption: Role of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde as a key synthetic intermediate.

References

- 1. 3-Cyclopropylmethoxy-4-methoxybenzaldehyde | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. JPH08208555A - Preparation of isovanillin - Google Patents [patents.google.com]

- 4. US5786516A - Process for the preparation of isovanillin - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]

- 7. 3-CYCLOPROPYLMETHOXY-4-METHOXYBENZALDEHYDE; 3-cyclopropylmethyloxy-4-methoxybenzaldehyde; 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde; RW3547 | Chemrio [chemrio.com]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]

- 9. 3-Methoxybenzaldehyde(591-31-1) 1H NMR spectrum [chemicalbook.com]

- 10. Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectral data expected for 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde, a key intermediate in pharmaceutical and organic synthesis. Understanding the spectral characteristics (NMR, IR, and MS) of this molecule is crucial for its identification, purity assessment, and structural elucidation. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Predicted Spectral Data of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde

While direct data is unavailable, the expected spectral features can be predicted based on its structure, which comprises a 1,2,4-trisubstituted benzene ring with an aldehyde, a methoxy group, and a cyclopropylmethoxy group. The following tables summarize the expected and illustrative spectral data, using 4-methoxybenzaldehyde as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Illustrative Example: 4-Methoxybenzaldehyde)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (for 4-Methoxybenzaldehyde) |

| 9.88 | s | 1H | Aldehyde (-CHO) |

| 7.85 | d | 2H | Aromatic (ortho to -CHO) |

| 7.00 | d | 2H | Aromatic (ortho to -OCH₃) |

| 3.88 | s | 3H | Methoxy (-OCH₃) |

For 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde, one would expect additional signals in the upfield region for the cyclopropyl group (around 0.3-1.2 ppm) and the methylene protons of the cyclopropylmethoxy group (around 3.9-4.1 ppm). The aromatic region would show a more complex splitting pattern due to the three different substituents.

¹³C NMR (Carbon-13 NMR) Data (Illustrative Example: 4-Methoxybenzaldehyde)

| Chemical Shift (δ) ppm | Assignment (for 4-Methoxybenzaldehyde) |

| 190.7 | Aldehyde Carbonyl (C=O) |

| 164.6 | Aromatic (C-OCH₃) |

| 131.9 | Aromatic (CH, ortho to -CHO) |

| 130.1 | Aromatic (C-CHO) |

| 114.2 | Aromatic (CH, ortho to -OCH₃) |

| 55.6 | Methoxy Carbon (-OCH₃) |

For 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde, additional signals for the cyclopropyl and methylene carbons would be expected.

Infrared (IR) Spectroscopy

Illustrative IR Data (Typical for Aromatic Aldehydes)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | C-H Stretch (Aromatic) |

| ~2950-2850 | Medium | C-H Stretch (Aliphatic) |

| ~2820, ~2720 | Medium | C-H Stretch (Aldehyde) |

| ~1700 | Strong | C=O Stretch (Aldehyde) |

| ~1600, ~1580, ~1500 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| ~1250 | Strong | C-O Stretch (Aryl Ether) |

| ~830 | Strong | C-H Bend (p-disubstituted - for 4-methoxybenzaldehyde) |

Mass Spectrometry (MS)

Illustrative MS Data (Electron Ionization - EI) for 4-Methoxybenzaldehyde

| m/z | Relative Intensity (%) | Assignment |

| 136 | 100 | [M]⁺ (Molecular Ion) |

| 135 | 95 | [M-H]⁺ |

| 107 | 30 | [M-CHO]⁺ |

| 92 | 20 | [M-CHO-CH₃]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

The molecular weight of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde is 206.24 g/mol . Therefore, the molecular ion peak [M]⁺ would be expected at m/z 206.

Experimental Protocols

The following are detailed, generic methodologies for acquiring the spectral data.

NMR Spectroscopy

-

Sample Preparation : Weigh 5-10 mg of the compound and dissolve it in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1]

-

Transfer : Filter the solution or carefully pipette the clear supernatant into a clean 5 mm NMR tube to a depth of about 4-5 cm.[1]

-

Instrumentation : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquisition :

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

For ¹H NMR , acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR , use a proton-decoupled pulse sequence to obtain singlets for each carbon. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

-

-

Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference.

FT-IR Spectroscopy

-

Sample Preparation (Thin Film Method for Solids) : Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[2]

-

Deposition : Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[2]

-

Acquisition :

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

-

-

Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction : The method of sample introduction depends on the ionization technique. For Electron Ionization (EI), the sample is typically introduced into the ion source via a heated probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization : In EI-MS, the sample molecules in the gas phase are bombarded with a high-energy electron beam, which causes the ejection of an electron to form a molecular ion and induces fragmentation.

-

Mass Analysis : The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and their abundance is recorded as a function of their m/z, generating a mass spectrum.

Visualization of Workflows and Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between different spectroscopic techniques for structural elucidation.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical relationship of spectroscopic data in structural elucidation.

References

Technical Guide: Solubility Profile of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde in common laboratory solvents. The information presented herein is intended to support research, development, and formulation activities involving this compound.

Introduction

3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde is an aromatic aldehyde with potential applications in pharmaceutical and chemical synthesis. Understanding its solubility profile is a critical first step in its handling, formulation, and application in various experimental and manufacturing processes. Due to the limited availability of direct solubility data for this specific compound, this guide leverages data from the structurally analogous compound, veratraldehyde (3,4-dimethoxybenzaldehyde), to provide well-founded estimations. The key structural difference is the substitution of a methoxy group with a cyclopropylmethoxy group, which is expected to slightly decrease polarity and increase steric bulk.

Estimated Solubility Data

The following table summarizes the estimated qualitative and quantitative solubility of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde in a range of common solvents at ambient temperature. These estimations are derived from the known solubility of veratraldehyde and consider the structural modifications of the target compound.

| Solvent | Chemical Class | Estimated Qualitative Solubility | Estimated Quantitative Solubility (at 25°C) |

| Water | Protic, Polar | Sparingly Soluble | ~ 1-5 mg/mL |

| Ethanol | Protic, Polar | Soluble | > 50 mg/mL |

| Methanol | Protic, Polar | Soluble | > 50 mg/mL |

| Acetone | Aprotic, Polar | Soluble | > 50 mg/mL |

| Ethyl Acetate | Aprotic, Moderately Polar | Soluble | > 50 mg/mL |

| Dichloromethane | Aprotic, Non-Polar | Soluble | > 50 mg/mL |

| Chloroform | Aprotic, Non-Polar | Soluble | > 50 mg/mL |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Very Soluble | > 100 mg/mL |

| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Very Soluble | > 100 mg/mL |

Note: Veratraldehyde is described as being freely soluble in alcohol and diethyl ether, and sparingly soluble in water.[1] One study indicates a water solubility of 6.32 mg/mL at 25°C for veratraldehyde.[2] Aromatic aldehydes like 3,5-dimethoxybenzaldehyde are noted to be soluble in hot methanol and generally insoluble in water, with solubility being enhanced by heating or the use of polar aprotic solvents such as DMSO and DMF.[3]

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for the experimental determination of the solubility of a solid compound like 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde.

Objective: To determine the approximate solubility of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde in a given solvent at a specific temperature.

Materials:

-

3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde (solid)

-

Selected solvents (e.g., water, ethanol, etc.)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or incubator

-

Micropipettes

-

Filtration device (e.g., syringe filters, 0.45 µm)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde to a vial.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25°C).

-

Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a micropipette.

-

Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve) to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Calculate the solubility of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde in the solvent using the following formula:

Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / 1000

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: Experimental workflow for determining the solubility of a solid compound.

References

The Pivotal Role of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde in the Development of Potent Phosphodiesterase-4 Inhibitors

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical whitepaper explores the significant, albeit indirect, biological relevance of the synthetic intermediate, 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde. While this compound itself is not characterized by notable biological activity, it serves as a crucial building block in the synthesis of potent and selective phosphodiesterase-4 (PDE4) inhibitors, most notably Roflumilast. This document will delve into the biological rationale for targeting PDE4 in inflammatory diseases, the mechanism of action of PDE4 inhibitors, and the synthetic pathways originating from 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde. Detailed experimental protocols for the synthesis of Roflumilast and for assessing PDE4 inhibitory activity are provided, alongside a quantitative summary of the biological activity of Roflumilast and related compounds.

Introduction: The Therapeutic Promise of Phosphodiesterase-4 Inhibition

Phosphodiesterase-4 (PDE4) is a key enzyme in the inflammatory cascade, primarily responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger that mediates a broad spectrum of cellular responses. The PDE4 enzyme family is predominantly expressed in inflammatory and immune cells. By degrading cAMP, PDE4 effectively terminates its signaling cascade. Consequently, the inhibition of PDE4 leads to an elevation of intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), culminating in a potent anti-inflammatory response. This mechanism has established PDE4 as a prime therapeutic target for a variety of inflammatory conditions, including Chronic Obstructive Pulmonary Disease (COPD), asthma, and psoriasis.

The Role of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde as a Key Synthetic Intermediate

Direct biological activity data for 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde is not extensively reported in the scientific literature. Its primary significance lies in its role as a key precursor in the multi-step synthesis of advanced pharmaceutical compounds. Specifically, it is a pivotal intermediate in the production of Roflumilast, a highly selective and potent PDE4 inhibitor. The structural framework provided by this benzaldehyde derivative is essential for the ultimate pharmacophore of Roflumilast, contributing to its high affinity and selectivity for the PDE4 enzyme.

Roflumilast: A Case Study in the Application of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde

Roflumilast is a benzamide derivative and a selective inhibitor of the PDE4 enzyme, approved for the treatment of severe COPD.[1] Its synthesis relies on the elaboration of the core structure provided by 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde.

Quantitative Biological Data for Roflumilast

The potency and efficacy of Roflumilast have been extensively characterized in both in vitro and in vivo studies. The following tables summarize key quantitative data for Roflumilast and its active metabolite, Roflumilast N-oxide.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Roflumilast | PDE4 (human neutrophils) | Enzyme Inhibition | 0.8 | [2] |

| Roflumilast | PDE4B | Enzyme Inhibition | 0.84 | [3] |

| Roflumilast | PDE4D | Enzyme Inhibition | 0.68 | [3] |

| Roflumilast N-oxide | PDE4 | Enzyme Inhibition | ~1.6-2.4 | [4] |

| Cilomilast | PDE4 | Enzyme Inhibition | 120 | [2] |

| Rolipram | PDE4 | Enzyme Inhibition | >100 | [2] |

Table 1: In Vitro Inhibitory Activity of Roflumilast and Reference Compounds against PDE4.

| Compound | Model | Endpoint | ED50 (µmol/kg) | Route of Administration | Reference |

| Roflumilast | Allergen-induced bronchoconstriction (guinea pigs) | Inhibition of early airway reactions | 1.5 | Oral | [5] |

| Roflumilast N-oxide | Allergen-induced bronchoconstriction (guinea pigs) | Inhibition of early airway reactions | 1.0 | Oral | [5] |

| Roflumilast | Allergen-induced eosinophilia (Brown Norway rats) | Inhibition of eosinophil influx | 2.7 | Oral | [5] |

| Roflumilast N-oxide | Allergen-induced eosinophilia (Brown Norway rats) | Inhibition of eosinophil influx | 2.5 | Oral | [5] |

Table 2: In Vivo Efficacy of Roflumilast and its N-oxide in Animal Models of Airway Inflammation.

Experimental Protocols

Synthesis of Roflumilast from 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde

The synthesis of Roflumilast from its benzaldehyde precursor involves a multi-step process, including an oxidation to the corresponding benzoic acid, followed by amidation. The following is a representative protocol based on literature procedures.

Step 1: Oxidation of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde to 3-(Cyclopropylmethoxy)-4-methoxybenzoic Acid

-

Dissolution: Dissolve 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde in a suitable organic solvent such as acetone at a concentration of approximately 0.4 M in a reaction vessel.

-

Cooling: Cool the solution to 5-10°C with stirring.

-

Oxidant Preparation: In a separate vessel, prepare a solution of sodium chlorite (NaClO2) in water (approximately 1.5 volumes with respect to the starting aldehyde).

-

Addition: Add the sodium chlorite solution dropwise to the cooled aldehyde solution, maintaining the temperature below 10°C.

-

Reaction: Stir the reaction mixture for 1 hour at 5-10°C.

-

Work-up: Upon completion of the reaction, add water to precipitate the product as a white slurry.

-

Isolation: Filter the solid, wash with water, and dry under vacuum at 45-50°C to yield 3-(Cyclopropylmethoxy)-4-methoxybenzoic acid.

Step 2: Amidation to form Roflumilast

-

Acid Chloride Formation: Suspend the 3-(Cyclopropylmethoxy)-4-methoxybenzoic acid in a suitable solvent like toluene. Add a catalytic amount of N,N-Dimethylformamide (DMF). Heat the mixture to 70-80°C and slowly add thionyl chloride. Stir at this temperature for approximately 2 hours. Distill off the excess thionyl chloride to obtain the crude acid chloride.

-

Amine Coupling: In a separate reaction vessel, suspend 4-amino-3,5-dichloropyridine and a base such as sodium hydride in an anhydrous solvent like tetrahydrofuran (THF).

-

Reaction: Dissolve the crude acid chloride in THF and add it dropwise to the amine suspension, maintaining the temperature below 30°C.

-

Stirring: Stir the reaction mixture for 1 hour at 20-25°C.

-

Work-up: Add ethyl acetate followed by water to the reaction mixture. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude Roflumilast can be purified by recrystallization from a suitable solvent system.

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay, a common and robust method for measuring PDE4 activity and screening for inhibitors.

-

Reagents and Materials:

-

Recombinant human PDE4 enzyme

-

FAM-cAMP (fluorescently labeled cAMP substrate)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)

-

Binding Agent (a phosphate-binding entity)

-

Test compound (e.g., Roflumilast) and DMSO for dilution

-

384-well, low-volume, black microplates

-

Microplate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

Assay Plate Preparation: Add 2 µL of the diluted compound or vehicle (DMSO) to the wells of the 384-well plate.

-

Enzyme Addition: Dilute the PDE4 enzyme in assay buffer to the desired working concentration. Add 10 µL of the diluted enzyme to each well (except for "no enzyme" controls).

-

Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Reaction Initiation: Add 8 µL of the FAM-cAMP solution to all wells to start the enzymatic reaction.

-

Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.

-

Reaction Termination and Signal Generation: Add the Binding Agent to all wells to stop the reaction and bind to the hydrolyzed substrate.

-

Final Incubation: Incubate for at least 60 minutes at room temperature, protected from light.

-

Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the controls (0% inhibition with vehicle and 100% inhibition with a known potent inhibitor or no enzyme).

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Mandatory Visualizations

Signaling Pathway of PDE4 Inhibition

Caption: The PDE4 signaling pathway and the mechanism of action of Roflumilast.

Experimental Workflow for Roflumilast Synthesis

Caption: A generalized workflow for the synthesis of Roflumilast.

Conclusion

While 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde may not possess inherent biological activity of therapeutic interest, its role as a key structural precursor in the synthesis of potent PDE4 inhibitors like Roflumilast is of paramount importance to the fields of medicinal chemistry and drug development. This technical guide has provided a comprehensive overview of the biological context for PDE4 inhibition, detailed the synthetic utility of this benzaldehyde derivative, and presented actionable experimental protocols for both synthesis and biological evaluation. The continued exploration of derivatives from this and similar scaffolds holds promise for the development of next-generation anti-inflammatory therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]

- 5. proprep.com [proprep.com]

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines the presumed mechanism of action for 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde based on extensive research of structurally analogous compounds. As of this writing, direct mechanism of action studies for this specific molecule are not publicly available. The information herein is inferred from potent phosphodiesterase 4 (PDE4) inhibitors sharing the same core chemical scaffold.

Introduction

3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde is a synthetic organic compound that belongs to a class of molecules recognized for their potential as selective inhibitors of phosphodiesterase 4 (PDE4). While this specific molecule is often cited as a key intermediate in the synthesis of more complex pharmaceutical agents, its core structure is highly indicative of PDE4 inhibitory activity. PDE4 is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, which plays a pivotal role in regulating inflammatory responses. By inhibiting PDE4, compounds of this nature can elevate intracellular cAMP levels, leading to a cascade of anti-inflammatory effects. This technical guide will delve into the inferred mechanism of action of 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde, presenting quantitative data from closely related analogs, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Phosphodiesterase 4 (PDE4) Inhibition

The primary mechanism of action for 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde is believed to be the selective inhibition of the phosphodiesterase 4 (PDE4) enzyme. PDE4 is responsible for the hydrolysis and subsequent inactivation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous cell types, particularly immune and inflammatory cells.

The inhibition of PDE4 by 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde leads to an accumulation of intracellular cAMP. This increase in cAMP levels activates two main downstream signaling pathways: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). The activation of these pathways culminates in a broad spectrum of anti-inflammatory responses, including the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory signals.

There are four subtypes of the PDE4 enzyme: PDE4A, PDE4B, PDE4C, and PDE4D. Each of these subtypes is expressed in different tissues and cells and plays distinct roles in the inflammatory process. The selectivity of a PDE4 inhibitor for these subtypes can significantly influence its therapeutic efficacy and side-effect profile.

Quantitative Data: Inhibitory Potency of Structurally Related Compounds

To provide a quantitative understanding of the potential efficacy of 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde, the following tables summarize the half-maximal inhibitory concentration (IC50) values for structurally similar and well-characterized PDE4 inhibitors.

Table 1: IC50 Values of Roflumilast (a structurally related approved drug) against PDE4 Subtypes

| Compound | PDE4A (nM) | PDE4B (nM) | PDE4C (nM) | PDE4D (nM) |

| Roflumilast | ~1.4 | ~0.5 | ~5.0 | ~0.7 |

Table 2: IC50 Values of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde Derivatives against PDE4D

| Compound | PDE4D IC50 (µM) |

| GEBR-7b | 0.83 |

| Compound 8 | 0.25 |

| Compound 10a | 0.18 |

| Compound 10b | 0.15 |

Note: The data presented in these tables are derived from published scientific literature and are intended to provide a comparative reference for the potential potency of 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize PDE4 inhibitors.

In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)

Objective: To determine the in vitro potency (IC50) of a test compound against recombinant human PDE4 enzymes.

Materials:

-

Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes

-

Fluorescein-labeled cAMP (FAM-cAMP) substrate

-

Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and BSA)

-

Test compound (3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde) and a reference inhibitor (e.g., Roflumilast)

-

384-well, low-volume, black microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitor in assay buffer. The final DMSO concentration should be kept below 1%.

-

Add the diluted compounds to the wells of the microplate. Include controls for no inhibition (vehicle only) and maximal inhibition (a saturating concentration of a known potent inhibitor).

-

Add the diluted PDE4 enzyme to all wells except for the "no enzyme" control wells.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction by adding a stop solution or by heat inactivation.

-

Measure the fluorescence polarization on a compatible microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Cell-Based Intracellular cAMP Measurement Assay (HTRF)

Objective: To measure the effect of a test compound on intracellular cAMP levels in a relevant cell line.

Materials:

-

A suitable cell line expressing PDE4 (e.g., human peripheral blood mononuclear cells (PBMCs) or U937 monocytic cells)

-

Cell culture medium and supplements

-

Test compound and a reference inhibitor

-

A cell stimulant to induce cAMP production (e.g., forskolin or a specific GPCR agonist)

-

A commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit

-

White, opaque 96- or 384-well microplates

-

HTRF-compatible microplate reader

Procedure:

-

Seed the cells into the microplate and culture overnight to allow for adherence.

-

Prepare serial dilutions of the test compound and reference inhibitor in the appropriate assay buffer.

-

Pre-treat the cells with the diluted compounds or vehicle for a specified time (e.g., 30 minutes).

-

Stimulate the cells with a sub-maximal concentration of a cAMP-inducing agent (e.g., forskolin) and incubate for a defined period (e.g., 15-30 minutes).

-

Lyse the cells and add the HTRF assay reagents (cAMP-d2 acceptor and anti-cAMP-cryptate donor) according to the manufacturer's protocol.

-

Incubate the plate at room temperature for 60 minutes to allow for the assay components to reach equilibrium.

-

Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) and determine the intracellular cAMP concentration based on a standard curve.

-

Calculate the fold-increase in cAMP levels for each compound concentration compared to the stimulated vehicle control.

Conclusion

Based on the analysis of structurally related compounds, 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde is strongly presumed to function as a selective inhibitor of phosphodiesterase 4. This mechanism of action, centered on the elevation of intracellular cAMP, offers a compelling rationale for its potential therapeutic applications in inflammatory diseases. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols serve as a comprehensive technical guide for researchers and drug development professionals interested in this class of molecules. Future direct experimental validation of 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde is warranted to confirm its specific inhibitory profile and therapeutic potential.

An In-depth Technical Guide to 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde is an aromatic aldehyde that holds significance as a key intermediate in the synthesis of various organic molecules, particularly within the pharmaceutical industry. Its structural similarity to derivatives used in the preparation of active pharmaceutical ingredients, such as Roflumilast, underscores its relevance in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde.

While the specific discovery and detailed historical timeline of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde are not extensively documented in publicly available literature, its emergence is intrinsically linked to the development of related pharmaceutical compounds. The core structure, a substituted benzaldehyde, is a common scaffold in medicinal chemistry. The introduction of the cyclopropylmethoxy group is a strategic modification often employed to enhance metabolic stability and binding affinity of drug candidates. It is therefore likely that this compound was first synthesized and characterized in the context of a specific drug development program.

Physicochemical Properties

A summary of the known physical and chemical properties of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde is presented in the table below.

| Property | Value |

| CAS Number | 153200-64-7[1] |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol [2] |

| Appearance | Yellow Solid[1] |

| Density | 1.156 g/cm³[1] |

| Boiling Point | 335 °C at 760 mmHg[1] |

| Flash Point | 148 °C[1] |

| Purity | ≥99.0%[1] |

Synthesis

The most plausible synthetic route to 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde is via the methylation of its precursor, 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde. This transformation can be efficiently achieved through a Williamson ether synthesis.

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic pathway for 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde.

Experimental Protocol: Methylation of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

This protocol is based on established Williamson ether synthesis procedures for structurally similar phenolic aldehydes.

Materials:

-

3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

-

Dimethyl sulfate (DMS)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde (1.0 eq.) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq.).

-

Stir the suspension at room temperature for 30 minutes.

-

Slowly add dimethyl sulfate (1.2 eq.) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde can be further purified by column chromatography on silica gel if necessary.

Applications

The primary application of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde is as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structural features make it a valuable building block for the development of novel therapeutic agents. While specific, publicly disclosed applications are limited, its close relationship to intermediates of phosphodiesterase-4 (PDE4) inhibitors suggests its potential utility in the synthesis of compounds targeting inflammatory diseases.

Conclusion

3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde is a significant, albeit not widely documented, chemical entity. Its importance lies in its role as a synthetic intermediate, particularly in the realm of medicinal chemistry. The synthetic route via Williamson ether synthesis from its hydroxy precursor is a straightforward and efficient method for its preparation. As research into novel therapeutics continues, the demand for such specialized building blocks is likely to persist, highlighting the continued relevance of understanding the synthesis and properties of compounds like 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde.

References

3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde: A Key Intermediate in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde is a crucial aromatic aldehyde that serves as a pivotal intermediate in the synthesis of various pharmacologically active molecules. Its unique structural combination of a cyclopropylmethoxy group and a methoxybenzaldehyde moiety makes it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, physical and chemical properties, and its significant role as a synthetic intermediate, with a particular focus on its application in the development of phosphodiesterase 4 (PDE4) inhibitors. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in their drug discovery and development endeavors.

Introduction

Substituted benzaldehydes are a class of organic compounds of great importance in the pharmaceutical and fine chemical industries. Among these, 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde has emerged as a significant intermediate, primarily recognized for its role in the synthesis of Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The presence of the cyclopropylmethoxy group can impart desirable pharmacokinetic properties to the final drug molecule, such as increased metabolic stability and enhanced binding affinity. This guide will delve into the synthetic routes to this key intermediate, its chemical reactivity, and its application in the construction of complex therapeutic agents.

Synthesis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde

The synthesis of 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde is typically achieved in a two-step process starting from a readily available precursor, 3-chloro-4-hydroxybenzaldehyde. The first step involves the introduction of the cyclopropylmethoxy group via a Williamson ether synthesis, followed by the methylation of the remaining hydroxyl group.

Synthesis of the Precursor: 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

A common method for the synthesis of the precursor, 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde, involves the reaction of 3-chloro-4-hydroxybenzaldehyde with cyclopropylmethanol in the presence of a base.

Experimental Protocol:

-

Materials: 3-chloro-4-hydroxybenzaldehyde, cyclopropylmethanol, sodium hydride (NaH), dimethyl sulfoxide (DMSO), hydrochloric acid (HCl), ethyl acetate.

-

Procedure:

-

Under a nitrogen atmosphere, add 100 mL of DMSO to a 250 mL four-hole boiling flask.

-

Control the temperature at 10-15 °C and add 10.08 g of 3-chloro-4-hydroxybenzaldehyde, 3.9 g of sodium hydride, and 5.13 g of cyclopropylmethanol.

-

Stir the mixture for 0.5 hours.

-

Warm the reaction mixture to 110 °C and stir for 10 hours.

-

After the reaction is complete, adjust the pH of the system to 2 with 0.2N hydrochloric acid.

-

Extract the product three times with 100 mL of ethyl acetate.

-

Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the oily product.

-

This procedure has been reported to yield approximately 11.42 g of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde (91% yield) with a purity of 95% as determined by HPLC.

Methylation to 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde

Adapted Experimental Protocol:

-

Materials: 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde, sodium hydroxide (NaOH), methyl sulfate, ether.

-

Procedure:

-

Dissolve the crude 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde in an appropriate volume of 2N sodium hydroxide in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

-

While stirring the solution, add methyl sulfate dropwise, maintaining the temperature at 40–45 °C.

-

After the addition is complete, continue stirring for an additional 30 minutes at 50 °C.

-

Cool the mixture, and extract the organic layer with ether.

-

Dry the ether solution over anhydrous sodium sulfate and concentrate by distillation.

-

The residue can be further purified by distillation under reduced pressure to yield 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde.

-

Physicochemical Properties

A summary of the available physical and chemical properties of 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde is provided in the table below.

| Property | Value |

| CAS Number | 153200-64-7 |

| Molecular Formula | C12H14O3 |

| Molecular Weight | 206.24 g/mol |

| Boiling Point | 335 °C |

| Density | 1.156 g/cm³ |

| Flash Point | 148 °C |

| Storage Temperature | Under inert gas (nitrogen or Argon) at 2-8°C |

Spectroscopic Data (Predicted)

Experimentally determined spectroscopic data for 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde is not widely published. However, based on the analysis of similar compounds, the following spectral characteristics can be expected:

-

¹H NMR:

-

An aldehyde proton singlet between δ 9.8-10.0 ppm.

-

Aromatic protons appearing as multiplets or distinct doublets and singlets in the range of δ 6.9-7.8 ppm.

-

A singlet for the methoxy group protons around δ 3.9 ppm.

-

A doublet for the -OCH₂- protons of the cyclopropylmethoxy group around δ 3.8-4.0 ppm.

-

A multiplet for the cyclopropyl methine proton.

-

Multiplets for the cyclopropyl methylene protons at higher field.

-

-

¹³C NMR:

-

The aldehyde carbonyl carbon will appear downfield, typically in the range of δ 190-195 ppm.

-

Aromatic carbons will resonate between δ 110-160 ppm.

-

The methoxy carbon will be observed around δ 55-60 ppm.

-

The -OCH₂- carbon of the cyclopropylmethoxy group will be in the range of δ 70-75 ppm.

-

The cyclopropyl carbons will appear at higher field.

-

-

IR Spectroscopy:

-

A strong C=O stretching vibration for the aldehyde group around 1680-1700 cm⁻¹.

-

C-H stretching vibrations for the aldehyde proton around 2720 and 2820 cm⁻¹.

-

Aromatic C=C stretching vibrations in the region of 1450-1600 cm⁻¹.

-

C-O stretching vibrations for the ether linkages.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) should be observed at m/z 206.

-

Fragmentation patterns would likely involve the loss of the cyclopropylmethyl group, the methoxy group, and the formyl group.

-

Role as a Synthetic Intermediate

The primary application of 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde is as a key intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, most notably Roflumilast. The aldehyde functionality allows for a variety of subsequent chemical transformations.

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to a carboxylic acid, 3-(cyclopropylmethoxy)-4-methoxybenzoic acid. This benzoic acid derivative is the immediate precursor that is coupled with an amine to form the final amide product in the synthesis of Roflumilast.

Other Potential Reactions

As an aromatic aldehyde, 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde can undergo a variety of other classical organic reactions, expanding its utility as a synthetic intermediate. These include:

-

Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

-

Condensation Reactions: Aldol and Knoevenagel condensations with active methylene compounds to form α,β-unsaturated systems.

-

Grignard and Organolithium Reactions: Nucleophilic addition to the carbonyl group to form secondary alcohols.

-

Synthesis of Heterocycles: Serving as a building block for the construction of various heterocyclic ring systems.

Application in Drug Development: The PDE4 Signaling Pathway

The end-products synthesized from 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde, such as Roflumilast, often target specific biological pathways. Roflumilast is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade.

PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger. By inhibiting PDE4, drugs like Roflumilast increase intracellular cAMP levels. Elevated cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, ultimately leading to a reduction in inflammatory responses.

Conclusion

3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde is a valuable and versatile synthetic intermediate with significant applications in the pharmaceutical industry. Its efficient synthesis and the reactivity of its aldehyde functional group make it an ideal starting material for the construction of complex drug molecules. The well-documented role of this compound in the synthesis of the PDE4 inhibitor Roflumilast highlights its importance in the development of treatments for inflammatory diseases. This technical guide provides essential information for researchers and professionals in the field, facilitating further exploration of this key building block in drug discovery and development.

Commercial Suppliers and Synthetic Insights for 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of commercial sourcing and synthetic considerations for the chemical compound 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde, a key intermediate in pharmaceutical research and development. Aimed at researchers, scientists, and drug development professionals, this document compiles supplier information, outlines a representative synthetic protocol, and illustrates the downstream biological signaling pathway of the active pharmaceutical ingredient derived from this intermediate.

Commercial Availability

3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde (CAS No. 153200-64-7) is available from a number of commercial suppliers specializing in research-grade chemicals. The purity and available quantities vary by supplier. Below is a summary of offerings from several vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | CAS Number | Purity | Available Quantities |

| BLD Pharmatech | 153200-64-7 | 95% | Inquire |

| CymitQuimica | 153200-64-7 | 95.0% | 1g, 2g, 5g, 10g, 25g, 50g |

| Kemix Pty Ltd | 153200-64-7 | 95+% | 1g, 5g, 10g |

| Home Sunshine Pharma | 153200-64-7 | ≥99.0% | Inquire (bulk available) |

| 2a biotech | 153200-64-7 | N/A | Inquire |

| Win-Win Chemical | 153200-64-7 | 98% | Inquire |

Synthetic Pathway and Experimental Protocol

3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde is a crucial intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. The synthesis of this intermediate typically involves the alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with a cyclopropylmethyl halide.

Representative Experimental Protocol: Synthesis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde

This protocol is a representative method based on general alkylation procedures for phenols.

Materials:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

-

Cyclopropylmethyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of isovanillin (1.0 equivalent) in acetone or DMF, add potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add cyclopropylmethyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde as a solid.

The following diagram illustrates the general experimental workflow for the synthesis of Roflumilast, highlighting the role of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde.

Role in Drug Development: The Roflumilast Signaling Pathway

3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde is a precursor to Roflumilast, a potent anti-inflammatory drug used in the treatment of Chronic Obstructive Pulmonary Disease (COPD).[1] Roflumilast functions by selectively inhibiting the phosphodiesterase-4 (PDE4) enzyme.[1][2] PDE4 is prevalent in inflammatory cells and is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial intracellular second messenger.[2][3]

By inhibiting PDE4, Roflumilast leads to an accumulation of intracellular cAMP.[1][3] This increase in cAMP levels activates Protein Kinase A (PKA), which in turn suppresses the activity of pro-inflammatory pathways, including the NF-κB pathway.[4] The ultimate effect is a reduction in the release of various inflammatory mediators, such as interleukins and tumor necrosis factor-alpha (TNF-α), from inflammatory cells like neutrophils and eosinophils.[3][4] This dampening of the inflammatory response in the airways is the primary mechanism behind the therapeutic effects of Roflumilast in COPD.[3]

The signaling pathway of Roflumilast's mechanism of action is depicted in the following diagram:

References

Methodological & Application

Application Notes and Protocols: 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde in organic synthesis. This versatile aldehyde serves as a crucial building block in the preparation of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document outlines its key applications, detailed experimental protocols for its synthesis and subsequent reactions, and quantitative data to support reproducibility.

Introduction to 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde

3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde is an aromatic aldehyde characterized by the presence of a cyclopropylmethoxy group at the 3-position and a methoxy group at the 4-position of the benzene ring. This unique substitution pattern makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its primary applications lie in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and other therapeutic agents.

Key Applications in Organic Synthesis

The principal application of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde is as a key intermediate in the synthesis of Roflumilast and Cilostazol.

-

Roflumilast Intermediate: This compound is a precursor to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a key intermediate in the synthesis of Roflumilast.[1][2][3] Roflumilast is a selective PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1] The synthesis involves the conversion of the aldehyde to a benzoic acid derivative.[1][2]

-

Cilostazol Synthesis: While not a direct precursor in all synthetic routes, derivatives of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde are structurally related to key intermediates in some synthetic pathways for Cilostazol.[4][5][6][7][8] Cilostazol is a phosphodiesterase inhibitor used to alleviate symptoms of intermittent claudication in individuals with peripheral vascular disease.[4]

Experimental Protocols and Quantitative Data

This section provides detailed experimental protocols for the synthesis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde and its subsequent conversion into a key pharmaceutical intermediate.

Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

A common precursor to 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde is 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde. Several methods for its synthesis are reported.

Protocol 1: From 3-chloro-4-hydroxybenzaldehyde [1]

-

Reaction: Under a nitrogen atmosphere, add 100 mL of DMSO to a 250 mL four-hole flask.

-

Control the temperature at 10-15 °C and add 10.08 g of 3-chloro-4-hydroxybenzaldehyde, 3.9 g of sodium hydride, and 5.13 g of cyclopropylmethanol.

-

Stir the mixture for 0.5 hours.

-

Increase the temperature to 110 °C and stir for 10 hours.

-

After the reaction, adjust the pH of the system to 2 with 0.2N hydrochloric acid.

-

Extract the product three times with ethyl acetate (100 mL each).

-

Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain the product.

Protocol 2: From 3-bromo-4-hydroxybenzaldehyde [1]

-

Reaction: In a 250 mL four-hole flask under a nitrogen atmosphere, add 130 mL of acetone.

-

Maintain the temperature at 10-15 °C and add 13.08 g of 3-bromo-4-hydroxybenzaldehyde, 4.6 g of potassium hydride, and 3.6 g of cyclopropylmethanol.

-

Stir for 0.5 hours.

-

Raise the temperature to 70 °C and continue stirring for 15 hours.

-

Work-up the reaction as described in Protocol 1.

Table 1: Comparison of Synthesis Protocols for 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |

| 3-chloro-4-hydroxybenzaldehyde | Sodium Hydride | DMSO | 110 | 10 | 91 | 95 |

| 3-bromo-4-hydroxybenzaldehyde | Potassium Hydride | Acetone | 70 | 15 | 80 | 92.5 |

Synthesis of 3-(Cyclopropylmethoxy)-4-difluoromethoxy-benzaldehyde

This compound is a key intermediate for Roflumilast and is synthesized from 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde.

Protocol 3: Difluoromethylation [1]

-

Reaction: In a 250 mL four-hole flask, add 80 mL of DMSO, 9.65 g of 3-cyclopropylmethoxy-4-hydroxybenzaldehyde, 22.95 g of sodium chlorodifluoroacetate, and 34.5 g of potassium carbonate.

-

Heat the mixture to 120 °C and stir for 12 hours.

-

Adjust the reaction system to pH 2 with 0.2N hydrochloric acid.

-

Extract three times with ethyl acetate (100 mL each).

-

Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

Table 2: Synthesis of 3-(Cyclopropylmethoxy)-4-difluoromethoxy-benzaldehyde

| Starting Material | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |

| 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde | Sodium chlorodifluoroacetate | K₂CO₃ | DMSO | 120 | 12 | 85 | 93.6 |

Diagrams and Workflows

The following diagrams illustrate the synthetic pathways and logical relationships described in the protocols.

References

- 1. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]

- 2. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]

- 3. cphi-online.com [cphi-online.com]

- 4. Cilostazol synthesis - chemicalbook [chemicalbook.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. CN107325078B - Preparation method of cilostazol - Google Patents [patents.google.com]

- 7. CN109776498B - Preparation method of cilostazol - Google Patents [patents.google.com]

- 8. CN107325078A - A kind of preparation method of Cilostazol - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of Phosphodiesterase-4 Inhibitors Using 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase-4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[1][2][3] It specifically hydrolyzes cAMP, a second messenger involved in regulating a wide array of cellular processes, including inflammation.[1][2][3] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses inflammatory responses. This mechanism has established PDE4 as a significant therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[4][5]

Roflumilast and Apremilast are well-known PDE4 inhibitors that feature a catechol ether moiety, a key structural feature for potent inhibitory activity.[6][7] This document outlines the synthesis of a novel potential PDE4 inhibitor, N-(3,5-dichloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-methoxybenzamide (a Roflumilast analog), using 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde as the starting material. The protocols provided are based on established synthetic methodologies for related compounds.

Signaling Pathway of PDE4 Inhibition

The inhibition of PDE4 modulates inflammatory responses by increasing intracellular cAMP levels. This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-response element-binding protein (CREB). Activated CREB translocates to the nucleus and modulates the transcription of genes involved in the inflammatory cascade, leading to a reduction in the production of pro-inflammatory cytokines.

Experimental Protocols

The synthesis of the target PDE4 inhibitor from 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde is a three-step process. The overall workflow is depicted below.

Step 1: Synthesis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde

This protocol describes the synthesis of the starting material from isovanillin.

Materials:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

-

(Bromomethyl)cyclopropane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of isovanillin (1 equivalent) in DMF, add potassium carbonate (2 equivalents) and (bromomethyl)cyclopropane (1.2 equivalents).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde.

Step 2: Oxidation to 3-(Cyclopropylmethoxy)-4-methoxybenzoic Acid

Materials:

-

3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde

-

Sodium chlorite (NaClO₂)

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

2-Methyl-2-butene

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde (1 equivalent) in a mixture of THF and 2-methyl-2-butene.

-

In a separate flask, prepare an aqueous solution of sodium chlorite (1.5 equivalents) and sodium dihydrogen phosphate (1.5 equivalents).

-

Add the aqueous solution dropwise to the aldehyde solution at room temperature.

-

Stir the mixture vigorously for 4-6 hours.

-

After the reaction is complete (monitored by TLC), quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the mixture with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain 3-(cyclopropylmethoxy)-4-methoxybenzoic acid.

Step 3: Amide Coupling to Synthesize N-(3,5-dichloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-methoxybenzamide

Materials:

-

3-(Cyclopropylmethoxy)-4-methoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene

-

3,5-dichloro-4-aminopyridine

-